2-Methyl-6-(methylamino)phenol
Description
2-Methyl-6-(methylamino)phenol is a phenolic derivative featuring a methylamino (-NHCH₃) substituent at the 6-position and a methyl group at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-methyl-6-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9-2)8(6)10/h3-5,9-10H,1-2H3 |
InChI Key |
ZWZUYJGBGVABBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-(methylamino)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with methylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-6-methylphenol followed by methylation of the resulting amine . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-6-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Acts as a quorum sensing inhibitor in bacterial cultures, particularly in Staphylococcus aureus.
Medicine: Investigated for its potential antimicrobial properties and its ability to inhibit biofilm formation.
Industry: Utilized in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylamino)phenol involves its interaction with molecular targets such as the quorum regulator SarA in Staphylococcus aureus . By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Table 1: Structural and Functional Comparison of Phenolic Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Planarity: The Schiff base analog (Table 1, row 3) exhibits significant non-planarity due to steric and electronic effects of the trifluoromethyl group, reducing its conjugation efficiency compared to simpler methylamino derivatives .
- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff bases) stabilize tautomeric forms (phenol-imine vs. keto-amine), influencing reactivity and biological interactions .
Key Findings:
- Antibiofilm Activity: 2-[(Methylamino)methyl]phenol shows potent biofilm inhibition without cytotoxicity, making it a promising alternative to conventional antibiotics .
- Anticancer Potential: Schiff bases and α,β-unsaturated ketones exhibit moderate docking scores against cancer targets but are generally less effective than standard drugs (e.g., sorafenib) .
- Limitations : Most compounds lack efficacy against preformed biofilms or require structural optimization to enhance binding affinity .
Physicochemical Properties
- Solubility and Reactivity: Methylamino and methoxy groups (e.g., in 2-methoxy analogs) improve water solubility, whereas halogenated derivatives (e.g., 3-chloro substituents) enhance electrophilicity and target specificity .
- Tautomerism: Schiff bases exist in phenol-imine or keto-amine forms, affecting their optical properties and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
